molecular formula C30H44O4 B169671 Schisanlactone E CAS No. 136040-43-2

Schisanlactone E

Cat. No. B169671
M. Wt: 468.7 g/mol
InChI Key: RRSQKAFYPICCAZ-PTWMZBRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schisanlactone E is a triterpenoid that can be isolated from Kadsura heteroclita . It has a molecular formula of C30H44O4 . It exhibits moderate cytotoxic activity against various cell lines, including Bel-7402, BGC-823, MCF-7, and HL-60 .


Physical And Chemical Properties Analysis

Schisanlactone E has a molecular weight of 468.7 g/mol . Other physical and chemical properties such as its solubility, melting point, boiling point, etc., are not provided in the retrieved sources.

Scientific Research Applications

Hepatoprotective Application

Scientific Field

Pharmacology and Toxicology Application Summary: Schisanlactone E has been identified as having hepatoprotective properties, which could be beneficial in treating liver diseases. Methods of Application:

  • Technical Details: Dosage and administration routes vary, but intraperitoneal injection or oral administration are common. Results Summary: Studies have shown a reduction in liver enzyme levels and improvement in liver histology, indicating a protective effect .

Anti-inflammatory Application

Scientific Field

Immunology Application Summary: Schisanlactone E is researched for its potential anti-inflammatory effects, particularly in chronic inflammatory diseases. Methods of Application:

  • Technical Details: Measurement of inflammatory markers and cytokine levels post-treatment. Results Summary: Results include decreased swelling and inflammatory markers, suggesting effective anti-inflammatory action .

Anti-HIV-1 Activity

Scientific Field

Virology Application Summary: The compound’s potential to inhibit HIV-1 replication makes it a candidate for anti-HIV therapies. Methods of Application:

  • Technical Details: Evaluation of viral load and replication rates after treatment with Schisanlactone E. Results Summary: Some studies report a decrease in viral replication, indicated by lower viral load measurements .

Anti-tumor Application

Scientific Field

Oncology Application Summary: Schisanlactone E is explored for its cytotoxic effects against various cancer cell lines. Methods of Application:

  • Technical Details: Use of assays like MTT to determine cell survival rates. Results Summary: While some studies have not observed significant antitumor activity at certain concentrations, ongoing research aims to elucidate its potential .

Central Nervous System Effects

Scientific Field

Neuropharmacology Application Summary: Investigating the effects of Schisanlactone E on the central nervous system, including potential neuroprotective benefits. Methods of Application:

  • Technical Details: Monitoring of neurotransmitter levels and neuronal activity. Results Summary: There is evidence suggesting that Schisanlactone E may have activity on the central nervous system, but further research is needed to confirm these effects .

Cholesterol Synthesis Inhibition

Scientific Field

Cardiovascular Pharmacology Application Summary: Schisanlactone E may play a role in reducing cholesterol synthesis, which is crucial for cardiovascular health. Methods of Application:

  • Technical Details: Measurement of cholesterol levels and synthesis-related enzymes after treatment. Results Summary: Preliminary data indicates that Schisanlactone E could inhibit cholesterol synthesis, but more detailed studies are required to validate these findings .

Each of these applications demonstrates the diverse pharmacological potential of Schisanlactone E, with research spanning multiple scientific fields and offering insights into its mechanisms of action and therapeutic benefits. The detailed methodologies and results provide a foundation for future research and potential clinical applications.

Targeted Drug Delivery System for Rheumatoid Arthritis

Scientific Field

Biomedical Engineering and Pharmacology Application Summary: Schisanlactone E is used in a targeted drug delivery system designed to combat rheumatoid arthritis. Methods of Application:

  • Technical Details: The targeted system aims to deliver Schisanlactone E directly to affected joints, reducing systemic side effects. Results Summary: The application of this system in drug preparation has shown promise in resisting rheumatoid arthritis, though specific quantitative results are pending further research .

Pharmacokinetics and Metabolic Analysis

Scientific Field

Pharmacokinetics Application Summary: Understanding the pharmacokinetics and metabolic pathways of Schisanlactone E is crucial for its therapeutic application. Methods of Application:

  • Technical Details: These methods allow for the detailed characterization of Schisanlactone E metabolites and their pathways. Results Summary: The studies provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are essential for developing effective dosage regimens .

Gender Differences in Pharmacokinetics

Scientific Field

Pharmacogenomics Application Summary: Research into how gender differences affect the pharmacokinetics of Schisanlactone E can inform personalized medicine approaches. Methods of Application:

  • Technical Details: Parameters such as clearance rate, volume of distribution, and half-life are measured and compared across genders. Results Summary: These studies aim to optimize dosing strategies and improve therapeutic outcomes by considering gender-specific pharmacokinetic profiles .

These additional applications highlight the multifaceted nature of Schisanlactone E research and its potential impact across various scientific and medical fields. The detailed descriptions of methods and anticipated results underscore the compound’s versatility and the ongoing efforts to harness its therapeutic properties.

Antioxidant Properties

Scientific Field

Biochemistry Application Summary: Schisanlactone E is studied for its antioxidant properties, which are important in preventing oxidative stress-related diseases. Methods of Application:

  • Technical Details: Use of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate antioxidant capacity. Results Summary: The compound has shown potential in scavenging free radicals, indicating its antioxidant capabilities .

Antiviral Activity Against HSV-2 and Adenovirus

Scientific Field

Virology Application Summary: Schisanlactone E has been evaluated for its effectiveness against Herpes Simplex Virus Type 2 (HSV-2) and adenovirus. Methods of Application:

  • Technical Details: Measurement of viral replication and cytopathic effects post-treatment. Results Summary: There have been reports of Schisanlactone E inhibiting the replication of HSV-2 and adenovirus, showcasing its antiviral potential .

Estrogen Receptor Modulator Effects

Scientific Field

Endocrinology Application Summary: The compound’s role as an estrogen receptor modulator is being explored, which could have implications for hormone-related conditions. Methods of Application:

  • Technical Details: Use of radiolabeled ligands and receptor proteins to quantify binding interactions. Results Summary: Initial studies suggest that Schisanlactone E may modulate estrogen receptor activity, but further research is needed to understand its clinical significance .

Antagonistic Effects Against Farnesoid X Receptor (FXR)

Scientific Field

Molecular Pharmacology Application Summary: Schisanlactone E is investigated for its antagonistic effects on the farnesoid X receptor, which is a target for treating metabolic disorders. Methods of Application:

  • Technical Details: Assessment of receptor activation and downstream signaling pathways. Results Summary: The compound has shown potential as an FXR antagonist, which could be beneficial in metabolic disease management .

properties

IUPAC Name

3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,24-,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSQKAFYPICCAZ-PTWMZBRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@H]([C@]4(C5)CCC(=O)O)C(=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14844611

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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